4-Chlorobenzenesulfonic Acid Hydrate
Description
4-Chlorobenzenesulfonic Acid Hydrate (CAS 98-66-8) is a sulfonic acid derivative with the molecular formula C₆H₅ClO₃S·H₂O and a molecular weight of 210.64 g/mol. It is commonly synthesized via sulfonation of chlorobenzene using sulfuric acid, often as an intermediate in the production of 4,4'-dichlorodiphenyl sulfone, a key component in high-performance polymers . Industrially, it is also recognized as a polar byproduct in the synthesis of DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane), where it forms due to sulfonation side reactions . Its applications extend to bioremediation, as certain bacterial strains (e.g., Pseudomonas aeruginosa RW41) can mineralize this compound through desulfonation pathways .
Properties
IUPAC Name |
4-chlorobenzenesulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARZMZFSSKOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)Cl.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Chlorobenzene reacts with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent (e.g., dichloromethane or chloroform) at temperatures between 30°C and 50°C. The reaction proceeds via electrophilic substitution, where the sulfonic acid group (-SO₃H) preferentially attaches to the para position of the chlorobenzene ring due to steric and electronic effects. Excess chlorosulfonic acid drives the reaction to completion, yielding 4-chlorobenzenesulfonic acid as the primary product alongside trace ortho and meta isomers.
A critical step involves quenching the reaction mixture in ice water to hydrolyze residual chlorosulfonic acid and sulfonyl chloride intermediates. This step also initiates the formation of the hydrate form, as the sulfonic acid readily associates with water molecules during crystallization.
Solvent and Catalytic Optimization
The choice of solvent significantly impacts reaction efficiency. Halogenated solvents stabilize the intermediate sulfonyl chloride and prevent premature hydrolysis. For instance, dichloroethane enhances reaction homogeneity and facilitates heat dissipation, reducing the risk of thermal runaway. Catalytic amounts of ferric chloride (FeCl₃) may be introduced to accelerate sulfonation, though this risks increasing dichlorodiphenyl sulfone byproducts.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 30–50°C | Higher temps favor speed but risk decomposition |
| Chlorosulfonic Acid Ratio | 1.2–1.5 equivalents | Excess improves conversion but complicates purification |
| Solvent | Dichloroethane | Maximizes solubility and heat transfer |
Isomerization of Chlorobenzenesulfonic Acid Derivatives
Industrial processes often recover 2- and 3-chlorobenzenesulfonic acid isomers from waste streams and isomerize them to the para isomer using concentrated sulfuric acid.
Sulfuric Acid-Mediated Isomerization
Heating a mixture of 2- or 3-chlorobenzenesulfonic acid in 75–93% sulfuric acid at 100–300°C induces isomerization to the thermodynamically stable 4-chlorobenzenesulfonic acid. The reaction proceeds via a reversible sulfonic acid group migration, with the para isomer predominating at equilibrium. Higher sulfuric acid concentrations (83–87%) favor faster kinetics but require corrosion-resistant reactors.
Industrial Implementation
A continuous stirred-tank reactor (CSTR) system is preferred for large-scale isomerization. The process integrates with downstream steps to recover and recycle unreacted isomers, achieving overall yields exceeding 85%. Post-reaction, the mixture is diluted with water and neutralized with sodium hydroxide, precipitating the sodium salt of 4-chlorobenzenesulfonic acid. Acidification with HCl regenerates the free sulfonic acid, which is then crystallized as the hydrate.
Hydrolysis of 4-Chlorobenzenesulfonyl Chloride
4-Chlorobenzenesulfonyl chloride serves as a versatile precursor to the sulfonic acid hydrate. Hydrolysis is typically conducted in aqueous media under controlled conditions.
Hydrolysis Protocol
The sulfonyl chloride is added to ice water with vigorous stirring, maintaining the temperature below 10°C to prevent decomposition. The mixture is gradually heated to 90°C, facilitating complete hydrolysis to 4-chlorobenzenesulfonic acid. Prolonged heating or excessive water volumes risk over-hydrolysis to sulfonic acid derivatives, necessitating precise stoichiometric control.
Anhydrous vs. Hydrate Forms
While the anhydrous form can be obtained by azeotropic distillation with toluene, the hydrate is preferentially formed during aqueous workup. X-ray diffraction studies confirm that the monohydrate (C₆H₅ClO₃S·H₂O) crystallizes as stable rhombic plates under ambient conditions.
Industrial-Scale Production Techniques
Integrated Process for 4,4′-Dichlorodiphenyl Sulfone
A notable application of 4-chlorobenzenesulfonic acid hydrate is its role in synthesizing 4,4′-dichlorodiphenyl sulfone, a monomer for high-performance polymers. The integrated process involves:
-
Sulfonation of chlorobenzene to 4-chlorobenzenesulfonic acid.
-
Friedel-Crafts reaction with additional chlorobenzene using FeCl₃ catalysis.
This closed-loop system minimizes waste and improves cost efficiency, with reported overall yields of 78–82% for the sulfone product.
Purification and Isolation of the Hydrate
Crude 4-chlorobenzenesulfonic acid is purified via recrystallization from hot water. Key steps include:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Chlorobenzenesulfonic acid can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to chlorobenzene with steam at 190°C.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Hydrolysis: Steam at high temperatures (around 190°C) is used for hydrolysis reactions.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include various substituted benzenesulfonic acids.
Hydrolysis: The major product is chlorobenzene.
Scientific Research Applications
Organic Synthesis
4-Chlorobenzenesulfonic acid hydrate serves as a versatile intermediate in the synthesis of various organic compounds, particularly dyes and pharmaceuticals. Its strong acidity allows it to act as a catalyst in several reactions, enhancing reaction rates and yields.
Research indicates that 4-chlorobenzenesulfonic acid hydrate exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing moderate activity, particularly against gram-positive bacteria.
Case Study: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
This antimicrobial activity suggests potential applications in developing new preservatives or antimicrobial agents.
Environmental Applications
The compound's biodegradability by specific bacterial strains, such as Pseudomonas aeruginosa, highlights its potential role in bioremediation efforts. Studies have shown that this bacterium can utilize 4-chlorobenzenesulfonic acid as a carbon source, effectively mineralizing it into less harmful substances.
Case Study: Biodegradation by Pseudomonas aeruginosa
| Parameter | Value |
|---|---|
| Bacterial Strain | Pseudomonas aeruginosa RW41 |
| Initial Concentration | 100 mg/L |
| Degradation Time | 72 hours |
| Byproducts | Non-toxic metabolites |
This capability suggests that Pseudomonas aeruginosa could be employed in cleaning up environments contaminated with chlorinated compounds.
Mechanism of Action
Mechanism:
- The primary mechanism involves the sulfonation of the benzene ring, which increases the compound’s reactivity towards nucleophiles. The presence of the chlorine atom at the para position further enhances its reactivity by stabilizing the intermediate formed during nucleophilic substitution reactions .
Molecular Targets and Pathways:
- The compound primarily targets nucleophilic sites in various organic molecules, facilitating substitution reactions. The pathways involved include the formation of sulfonate esters and other substituted products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 4-Chlorobenzenesulfonic Acid Hydrate with structurally related sulfonic acid derivatives:
Key Research Findings
Environmental Behavior and Bioremediation
4-Chlorobenzenesulfonic Acid Hydrate is mineralized by Pseudomonas aeruginosa RW41 through a pathway involving oxygenolytic desulfonation, yielding sulfite (later oxidized to sulfate) and chlorocatechol intermediates . This biodegradation capability distinguishes it from non-halogenated analogs (e.g., 4-Hydroxybenzenesulfonic Acid), which lack efficient microbial degradation pathways .
Physicochemical Properties
The compound exhibits a low n-octanol/water partition coefficient (log P = -1.08), indicating high hydrophilicity due to the sulfonic acid group . This contrasts with methylated analogs like 4-Methylbenzenesulfonic Acid (log P = -1.34), where the hydrophobic methyl group slightly increases lipophilicity .
Biological Activity
4-Chlorobenzenesulfonic acid hydrate (CAS Number: 98-66-8) is an aromatic sulfonic acid with significant applications in various fields, including pharmaceuticals, agrochemicals, and dye manufacturing. Its biological activity is of particular interest due to its potential effects on microbial systems and its role as an intermediate in chemical syntheses.
- Molecular Formula : C₆H₅ClO₃S
- Molecular Weight : 192.61 g/mol
- Solubility : Soluble in water
- Melting Point : Decomposes around 149 °C
Biological Activity Overview
4-Chlorobenzenesulfonic acid hydrate exhibits several biological activities, particularly in its interactions with microorganisms. Research indicates its potential for use in bioremediation and as an antimicrobial agent.
Microbial Degradation
One of the notable aspects of 4-chlorobenzenesulfonic acid hydrate is its degradation by specific bacterial strains. For instance, Pseudomonas aeruginosa RW41 has been identified as capable of mineralizing this compound, transforming it into less harmful substances. This capability highlights the potential for using this bacterium in bioremediation processes for environments contaminated with chlorinated compounds .
Case Study 1: Biodegradation by Pseudomonas aeruginosa
A study demonstrated the ability of Pseudomonas aeruginosa RW41 to utilize 4-chlorobenzenesulfonic acid as a sole carbon source. The degradation process involved the breakdown of the sulfonic acid group, leading to the formation of non-toxic byproducts. This finding suggests that this strain could be employed in bioremediation strategies aimed at cleaning up chlorinated aromatic compounds from contaminated sites.
| Parameter | Value |
|---|---|
| Bacterial Strain | Pseudomonas aeruginosa RW41 |
| Initial Concentration | 100 mg/L |
| Degradation Time | 72 hours |
| Byproducts | Non-toxic metabolites |
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties of 4-chlorobenzenesulfonic acid were evaluated against various bacterial strains. The results indicated that it exhibits moderate antibacterial activity, particularly against gram-positive bacteria. This property could be useful in developing new antimicrobial agents or preservatives.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
The biological activity of 4-chlorobenzenesulfonic acid hydrate can be attributed to its ability to disrupt cellular processes in microorganisms. The sulfonic acid group may interfere with metabolic pathways or membrane integrity, leading to cell death or inhibition of growth.
Environmental Impact
Given its biodegradability by specific bacterial strains, 4-chlorobenzenesulfonic acid hydrate presents a dual role; while it can be a pollutant, it can also serve as a substrate for microbial degradation. This characteristic is crucial for assessing the environmental risks associated with its use and disposal.
Q & A
Q. What are the standard methods for synthesizing 4-chlorobenzenesulfonic acid hydrate?
The compound can be synthesized via chlorosulphonation of halobenzenes. For example, chlorobenzene reacts with chlorosulphonic acid in chloroform at 0°C to form 4-chlorobenzenesulphonyl chloride, which is subsequently converted to the sulfonic acid hydrate through hydrolysis. Reaction conditions (e.g., temperature, solvent) and purification steps (e.g., recrystallization) are critical for yield optimization .
Q. What analytical techniques are recommended for characterizing 4-chlorobenzenesulfonic acid hydrate?
Key techniques include:
- Elemental analysis to confirm composition (C: 37.40%, H: 2.62%, Cl: 18.40%, S: 16.64%, O: 24.94%) .
- FTIR spectroscopy to identify functional groups (e.g., S=O stretching at ~1170 cm⁻¹, O-H bending in hydrate) .
- XRD for crystallinity analysis, with monoclinic P2(3) space group parameters (a=31.25 Å, b=19.78 Å, c=8.795 Å) observed in metal complexes .
Q. What safety precautions are necessary when handling 4-chlorobenzenesulfonic acid hydrate?
- Personal Protective Equipment (PPE): Corrosion-resistant gloves, chemical safety goggles, and lab coats .
- Ventilation: Use fume hoods to avoid inhalation of decomposition products (e.g., HCl, CO) .
- Decontamination: Avoid detergents containing perchlorate to prevent sample contamination during equipment cleaning .
Advanced Research Questions
Q. How can microbial strains be utilized in the degradation of 4-chlorobenzenesulfonic acid hydrate in environmental samples?
Pseudomonas aeruginosa RW41 is a model strain for mineralization of 4CBSA, a DDT synthesis by-product. Experimental protocols include:
- Enrichment culture: Isolate strains using 4CBSA as the sole carbon/sulfur source .
- Metabolic pathway analysis: Monitor intermediate metabolites (e.g., 3,5-dichloro-2-hydroxybenzoic acid) via LC-MS .
- QC validation: Ensure no cross-contamination from detergents during sampling .
Q. What methodologies are effective in incorporating 4-chlorobenzenesulfonic acid into metal-organic frameworks (MOFs) for catalytic applications?
- Grafting on UIO-66: Disperse UIO-66 in dichloromethane, add 4-chlorobenzenesulfonic acid (1–5 wt%) at 5°C, and react for 15–90 min. Characterize via BET surface area analysis and acidity titration .
- Catalytic testing: Evaluate Brønsted acidity in esterification reactions (e.g., cyclohexyl acetate synthesis) under controlled humidity .
Q. How can thermal decomposition studies of 4-chlorobenzenesulfonic acid complexes inform material stability under various conditions?
- DTA-TG analysis: For the complex Bi₆O₆(OH)₂₄, three decomposition stages occur at 150°C (hydration loss), 320°C (sulfonate decomposition), and 600°C (Bi₂O₃ formation) .
- Post-decomposition characterization: Use XRD and FTIR to identify residual phases (e.g., BiOCl) and validate stability in high-temperature applications .
Methodological Considerations
-
Contradictions in Data:
- While Pseudomonas aeruginosa RW41 effectively degrades 4CBSA , its applicability in mixed industrial waste (e.g., co-contaminants like DDT isomers) requires further validation.
- MOF grafting efficiency varies with reaction time and temperature; optimal conditions (5°C, 60 min) may differ across substrates .
-
Advanced Quantification:
- Iodometric titration is recommended for quantifying 4CBSA in aqueous solutions after chloroform extraction .
- ICP-OES is critical for metal content analysis in coordination complexes (e.g., Bi³⁺ in Bi₆O₆(OH)₂₄) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
